1-(5-O-Methoxytrityl-2-deoxy-|A-D-xylofuranosyl)uracil
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Overview
Description
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
The synthesis of 1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil involves the protection of the hydroxyl groups of the sugar moiety, followed by the coupling of the protected sugar with the uracil base. The methoxytrityl group is used as a protecting group for the hydroxyl group at the 5’ position of the sugar. The reaction conditions typically involve the use of an acid catalyst such as trifluoromethanesulfonic acid (TMSOTf) to facilitate the coupling reaction .
Chemical Reactions Analysis
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil involves the inhibition of DNA synthesis. The compound acts as a nucleoside analog, incorporating into the DNA strand during replication and causing chain termination. This leads to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil can be compared with other nucleoside analogs such as:
1-(2-Deoxy-5-O-MMT-β-D-xylofuranosyl)-5-methyluracil: This compound is also used in antiviral research and has similar protective groups.
1-(β-D-Xylofuranosyl)uracil: This compound is used as an antiviral agent and has a similar mechanism of action.
1-(5’-Chloro-5’-deoxy-β-D-xylofuranosyl)uracil: This compound undergoes similar substitution reactions and has comparable antiviral properties.
1-(5-O-Methoxytrityl-2-deoxy-β-D-xylofuranosyl)uracil is unique due to its specific methoxytrityl protecting group, which provides stability and facilitates its use in various synthetic and research applications.
Properties
Molecular Formula |
C29H28N2O6 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H28N2O6/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(32)18-27(37-25)31-17-16-26(33)30-28(31)34/h2-17,24-25,27,32H,18-19H2,1H3,(H,30,33,34)/t24?,25-,27-/m1/s1 |
InChI Key |
OGNWBRYGAKIEJL-PGBPLXCKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C(C[C@@H](O4)N5C=CC(=O)NC5=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O |
Origin of Product |
United States |
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